Product packaging for 1-Pentadecanamine, N,N-dimethyl-, N-oxide(Cat. No.:CAS No. 68955-55-5)

1-Pentadecanamine, N,N-dimethyl-, N-oxide

Cat. No.: B12085045
CAS No.: 68955-55-5
M. Wt: 271.5 g/mol
InChI Key: DLPZOAYAGDEIHC-UHFFFAOYSA-N
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Description

Overview of Tertiary Amine N-Oxides and Their Significance in Chemical Science

Tertiary amine N-oxides are a class of chemical compounds characterized by the chemical formula R₃N⁺−O⁻. wikipedia.org This structure contains a coordinate covalent bond between a nitrogen atom and an oxygen atom, with the nitrogen also bonded to three organic substituents. wikipedia.orgthieme-connect.de These compounds are often represented as R₃N→O or R₃N=O. wikipedia.org While the term is sometimes applied to derivatives of primary and secondary amines, in a stricter sense, it refers only to the oxides of tertiary amines. wikipedia.org

Amine N-oxides are highly polar molecules, with dipole moments significantly larger than those of analogous phosphorus or sulfur oxides. thieme-connect.de This high polarity makes smaller amine N-oxides very soluble in water but poorly soluble in most organic solvents. wikipedia.orgatamanchemicals.com They are weak bases, forming cationic hydroxylamines upon protonation. wikipedia.org

The significance of tertiary amine N-oxides in chemical science is multifaceted. They are valuable synthetic intermediates and reagents. asianpubs.org For instance, they serve as oxidants in various chemical transformations, such as in the osmium-catalyzed dihydroxylation of olefins and ruthenium-catalyzed oxidation of alcohols. asianpubs.orgalfa-chemistry.com The Cope elimination, a pyrolytic reaction of amine oxides to form an alkene and a hydroxylamine (B1172632), is a notable synthetic application. wikipedia.orgalfa-chemistry.com

Furthermore, many amine N-oxides occur naturally. thieme-connect.de Trimethylamine (B31210) N-oxide, for example, is found in the tissues of many marine animals. thieme-connect.de In medicinal chemistry, the N-oxide functional group can be used to increase a drug's solubility, reduce membrane permeability, and has applications in the development of hypoxia-activated prodrugs. nih.gov

Research Context of Long-Chain N,N-Dimethylalkylamine N-Oxides

Long-chain N,N-dimethylalkylamine N-oxides represent a significant subclass of tertiary amine N-oxides, distinguished by the presence of one long alkyl chain. These compounds are primarily investigated for their amphiphilic properties, meaning they possess both a water-loving (hydrophilic) polar head group (the N-oxide) and a water-fearing (hydrophobic) long alkyl tail. wikipedia.orgsmolecule.com This dual nature makes them effective surfactants. wikipedia.orgatamanchemicals.com

Academic and industrial research has extensively explored their use as surfactants and foam stabilizers in a variety of consumer products, including detergents, shampoos, and conditioners. wikipedia.orgatamanchemicals.com The length of the alkyl chain is a critical factor influencing their properties. For example, shorter chains (C10–C12) tend to have higher water solubility, whereas longer chains (C14–C18) are noted for lower critical micelle concentrations. Research has shown that the antimicrobial activity of these compounds is also profoundly influenced by the alkyl chain length, with those having 8 to 16 carbon atoms often showing the highest efficacy. researchgate.netnih.gov This is attributed to the ability of the long hydrocarbon chains to disrupt bacterial cell membranes. researchgate.net

Specific research into the biological interactions of these molecules has been conducted. For instance, studies on the effect of N,N-dimethylalkylamine N-oxides on the activity of purified sarcoplasmic reticulum (Ca-Mg)ATPase showed that the inhibitory potency was maximal for the homologue with an alkyl chain length of 16 carbons. nih.gov This suggests that the length of the alkyl chain is crucial for specific biological interactions, likely at the protein/lipid bilayer interface. nih.gov

Scope and Objectives of Current Academic Inquiry into 1-Pentadecanamine, N,N-dimethyl-, N-oxide

The current academic inquiry into this compound is primarily focused on characterizing its physicochemical properties and understanding its behavior as part of the broader class of long-chain N,N-dimethylalkylamine N-oxides. As a 15-carbon chain amine oxide, it sits (B43327) within the range of chain lengths known to exhibit significant surfactant and biological activity.

The objectives of research involving this compound include:

Synthesis and Characterization: Developing and refining synthetic routes, which typically involve the oxidation of the parent tertiary amine (N,N-dimethylpentadecan-1-amine) with an oxidizing agent like hydrogen peroxide. wikipedia.orgorgsyn.orgresearchgate.net Characterization involves standard analytical techniques to confirm its structure and purity.

Physicochemical Analysis: Determining key physical and chemical properties. This includes measuring its critical micelle concentration (CMC), surface tension reduction capabilities, and aggregation behavior in solution. nih.gov

Investigating Structure-Property Relationships: By comparing its properties to those of other N,N-dimethylalkylamine N-oxides with different chain lengths (e.g., C12, C14, C16, C18), researchers aim to understand how the 15-carbon chain specifically influences its surfactant efficiency, micelle formation, and interaction with biological systems. nih.govnih.gov

Exploring Potential Applications: Based on its properties, research explores its potential use in areas such as membrane protein solubilization, drug delivery systems, and as a tool in biochemical and biophysical studies. smolecule.comnih.govnih.gov

The following table summarizes the key identification and property data for this compound.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name N,N-dimethylpentadecan-1-amine oxide nih.gov
Molecular Formula C₁₇H₃₇NO nih.govcymitquimica.com
Molecular Weight 271.5 g/mol nih.gov
CAS Number 17373-30-7 nih.gov

| Monoisotopic Mass | 271.287514804 Da | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H37NO B12085045 1-Pentadecanamine, N,N-dimethyl-, N-oxide CAS No. 68955-55-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68955-55-5

Molecular Formula

C17H37NO

Molecular Weight

271.5 g/mol

IUPAC Name

N,N-dimethylpentadecan-1-amine oxide

InChI

InChI=1S/C17H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)19/h4-17H2,1-3H3

InChI Key

DLPZOAYAGDEIHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC[N+](C)(C)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Amine N-Oxides

The preparation of tertiary amine N-oxides is predominantly achieved through the direct oxidation of the corresponding tertiary amine. thieme-connect.de This approach is widely favored for its efficiency and applicability to a broad range of substrates. thieme-connect.de

Direct Oxidation Protocols (e.g., Hydrogen Peroxide, Peracids)

The most common method for synthesizing tertiary amine N-oxides involves the direct oxidation of the parent tertiary amine. thieme-connect.de Oxidants such as hydrogen peroxide (H₂O₂) and peroxyacids (also known as peracids) are the most frequently used reagents for this transformation. thieme-connect.demasterorganicchemistry.com

Hydrogen peroxide is an attractive oxidant due to its high atom economy and its frequent use on both laboratory and industrial scales. acs.org The reaction is often performed using a 30-90% by weight aqueous solution of H₂O₂ added to the tertiary amine in a suitable solvent like water, a lower alcohol, or acetone. google.com For instance, N,N-dimethyldodecylamine N-oxide has been synthesized by treating the corresponding amine with aqueous hydrogen peroxide. orgsyn.org While effective, the uncatalyzed oxidation with H₂O₂ can be slow, often requiring a large excess of the oxidant to achieve completion. acs.org A notable challenge is the formation of stable hydrogen bonds between the resulting N-oxide and excess H₂O₂, which can complicate purification. acs.org To enhance reaction rates and efficiency, various catalytic systems have been developed. These include metal catalysts like vanadium oxyacetylacetonate, which facilitates the oxidation of tertiary amines with tert-butyl hydroperoxide under relatively anhydrous conditions. orgsyn.org Other reported catalysts include methyltrioxorhenium, flavins, and tungstate-exchanged layered double hydroxides, which can promote the reaction under mild conditions. asianpubs.org Carbon dioxide has also been found to catalyze the oxidation of tertiary amines with H₂O₂, proceeding through the formation of the more reactive peroxymonocarbonate intermediate. acs.orgrsc.org

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective and widely used oxidants for this transformation. thieme-connect.demasterorganicchemistry.com The reaction mechanism involves the tertiary amine attacking the hydroxyl-like oxygen of the peroxyacid, breaking the weak oxygen-oxygen bond. masterorganicchemistry.com While very efficient, the use of peroxyacids may have limitations regarding functional group tolerance compared to hydrogen peroxide. acs.org In some protocols, peracids are generated in situ from carboxylic acids and H₂O₂ to circumvent the need to handle the isolated, potentially unstable peroxyacid reagents. researchgate.net

Table 1: Common Oxidizing Agents for Tertiary Amine N-Oxide Synthesis

Oxidizing Agent Common Conditions Advantages Disadvantages
Hydrogen Peroxide (H₂O₂) Aqueous solution, often with heat or catalyst (e.g., Vanadium, Rhenium, Tungstate) High atom economy, environmentally benign byproduct (water). acs.orgresearchgate.net Can be slow without a catalyst; purification can be difficult due to H-bonding with product. acs.org
Peroxyacids (e.g., m-CPBA) Organic solvent (e.g., CH₂Cl₂) at or below room temperature. thieme-connect.de Fast and high-yielding reaction. masterorganicchemistry.com Lower functional group tolerance; peracids can be hazardous to handle. acs.orgacs.org
tert-Butyl Hydroperoxide Organic solvent with catalyst (e.g., vanadium oxyacetylacetonate). orgsyn.org Allows for anhydrous reaction conditions. orgsyn.org Requires a catalyst.

| Sodium Percarbonate | N/A | An efficient oxygen source for the oxidation of tertiary nitrogen compounds. organic-chemistry.org | N/A |

Alternative Synthetic Strategies (e.g., Reverse Cope Elimination)

Beyond direct oxidation, alternative strategies exist for the synthesis of amine N-oxides. Among these, the reverse Cope elimination is a significant method. thieme-connect.dewikipedia.org This reaction involves the addition of an N,N-disubstituted hydroxylamine (B1172632) to an alkene or alkyne to form a tertiary N-oxide. wikipedia.orgnih.gov This process is a type of hydroamination and is particularly useful for constructing functionalized cyclic systems like pyrrolidines and piperidines. thieme-connect.dealfa-chemistry.com

The reaction typically proceeds through a cyclic, five-membered transition state. wikipedia.orgalfa-chemistry.com When an alkyne is used as the substrate, the initial product is an enamine N-oxide, a class of compounds that are otherwise difficult to access via direct oxidation of the parent enamine. thieme-connect.denih.govnih.gov The reactivity in reverse Cope eliminations can be influenced by several factors, including the tether length in intramolecular versions and electronic effects of substituents. nih.gov For instance, alkynes generally exhibit higher reactivity than alkenes in intermolecular reactions due to factors related to the transition state energetics. nih.gov This methodology has been applied to the synthesis of chiral enamine N-oxides through the diastereoselective reaction of chiral hydroxylamines with activated acetylenes. nih.govrsc.org

Synthesis of Structural Analogues and Derivatives of Long-Chain N-Oxides

The synthesis of analogues of 1-Pentadecanamine, N,N-dimethyl-, N-oxide, involving variations in chain length, the introduction of multiple N-oxide moieties, or the incorporation of chirality, is crucial for tuning the molecule's properties for specific applications.

Preparation of Homologous Series and Chain Length Variation

Long-chain N,N-dimethylalkylamine N-oxides are a well-studied class of compounds, often used as non-denaturing zwitterionic surfactants. researchgate.net The synthesis of homologous series, where the alkyl chain length is systematically varied, allows for the investigation of structure-property relationships. The preparation of these compounds, including N,N-dimethyldodecylamine N-oxide (C12), N,N-dimethyltetradecylamine N-oxide (C14), N,N-dimethylhexadecylamine N-oxide (C16), and N,N-dimethyloctadecylamine N-oxide (C18), typically follows the direct oxidation of the corresponding N,N-dimethylalkylamine with hydrogen peroxide. researchgate.netresearchgate.net

The synthesis of the precursor N,N-dimethylalkylamines can be achieved through various routes, such as the reaction of a primary amine (e.g., dodecylamine) with formic acid and formaldehyde (B43269) (Eschweiler-Clarke reaction) or by reacting it with dimethyl sulfate (B86663). researchgate.net The subsequent oxidation to the N-oxide is generally a high-yield process. researchgate.net

Table 2: Homologous Series of N,N-Dimethylalkylamine N-Oxides

Compound Name Alkyl Chain Carbon Number
N,N-Dimethyldecylamine N-oxide Decyl 10
N,N-Dimethyldodecylamine N-oxide Dodecyl 12
N,N-Dimethyltetradecylamine N-oxide Tetradecyl 14
This compound Pentadecyl 15
N,N-Dimethylhexadecylamine N-oxide Hexadecyl 16

Synthesis of Dicephalic and Chiral N-Oxide Systems

The synthesis of more structurally complex N-oxides, such as those containing two N-oxide head groups (dicephalic) or stereocenters (chiral), opens avenues for advanced materials and asymmetric catalysis. For example, 1,4-diazabicyclo[2.2.2]octane can be oxidized with hydrogen peroxide to yield the corresponding 1,4-dioxide, a dicephalic N-oxide. thieme-connect.de

The synthesis of chiral N-oxides is an area of significant interest. liverpool.ac.uk These compounds can be prepared through several strategies. One approach involves the diastereoselective oxidation of a chiral tertiary amine. liverpool.ac.uk For example, the oxidation of proline derivatives can proceed with high diastereoselectivity to yield homochiral N-oxides. liverpool.ac.uk Another method is the use of a chiral oxidant. Alternatively, chiral N-oxides can be synthesized starting from chiral precursors, such as natural α-amino acids, which can be converted into chiral amines and subsequently oxidized. mdpi.com The reverse Cope elimination has also been employed for the synthesis of chiral enamine N-oxides by reacting chiral hydroxylamines with acetylenes. rsc.org

Functionalization and Derivatization for Specific Research Applications

The functionalization of long-chain amine N-oxides is a key strategy for developing molecules with tailored functions for specific research applications. A notable example is in the field of medicinal chemistry, where N-oxide moieties are incorporated into complex molecules to create hypoxia-activated prodrugs and imaging agents. nih.gov The N-oxide group can be reduced under the hypoxic (low oxygen) conditions often found in solid tumors, triggering the release of an active drug or an imaging signal. nih.gov

Derivatization is also used to create novel materials. For instance, long-chain aliphatic amines can be used to functionalize the inner walls of carbon nanotubes, altering their surface properties for applications such as creating membranes with controlled transport or drug delivery capsules. researchgate.net Furthermore, the N-oxide functional group can act as a hydrogen-atom abstraction agent in photoredox catalysis, enabling the site-selective functionalization of C-H bonds, which is a powerful tool in modern synthetic chemistry. acs.org The ability to tune the electronic and steric properties of N-oxides through structural modification allows for the development of highly selective catalysts for a range of chemical transformations. acs.org

Reaction Mechanisms of N-Oxide Formation and Transformation

The chemical behavior of this compound is defined by the formation of the N-oxide functional group and its participation in several key organic reactions.

The most common method for the synthesis of this compound is the direct oxidation of its precursor, N,N-dimethylpentadecylamine. wikipedia.org This transformation involves the conversion of the tertiary amine into an N-oxide through the action of an oxidizing agent. Hydrogen peroxide (H₂O₂) is a widely used oxidant for this purpose due to its efficacy and the production of water as its only byproduct. orgsyn.org

The reaction mechanism proceeds via a nucleophilic attack of the nitrogen atom of the tertiary amine on the electrophilic oxygen of the oxidant. In the case of hydrogen peroxide, the reaction can be slow but can be catalyzed to improve reaction rates and yields. The general mechanism involves the formation of a hydroxylamine intermediate which is then further oxidized to the final N-oxide product.

Once formed, this compound can undergo several important chemical transformations, which are characteristic of tertiary amine N-oxides. These include the Cope elimination, the Meisenheimer rearrangement, and the Polonovski reaction.

Cope Elimination: This reaction involves the thermal decomposition of a tertiary amine N-oxide to form an alkene and a hydroxylamine. wikipedia.org The reaction proceeds through a cyclic, five-membered transition state in a syn-elimination pathway. For this compound, heating would lead to the abstraction of a proton from the carbon atom beta to the nitrogen, resulting in the formation of 1-pentadecene (B78149) and N,N-dimethylhydroxylamine.

Meisenheimer Rearrangement: This is a thermal rearrangement of a tertiary amine N-oxide to an O-alkylated hydroxylamine. wikipedia.org The reaction can proceed through either a researchgate.netanatrace.com- or a anatrace.comsielc.com-sigmatropic rearrangement, depending on the structure of the amine oxide. For this compound, a researchgate.netanatrace.com-rearrangement would involve the migration of one of the methyl groups from the nitrogen to the oxygen atom.

Polonovski Reaction: This reaction involves the treatment of a tertiary amine N-oxide with an activating agent, such as acetic anhydride, leading to the formation of an iminium ion intermediate. wikipedia.org This intermediate can then be trapped by nucleophiles or undergo further reactions to yield various products, including the corresponding secondary amine and an aldehyde. For this compound, the Polonovski reaction would result in the cleavage of one of the methyl groups, yielding N-methyl-N-pentadecylamine and formaldehyde.

Optimization of Synthetic Yields and Purity for Research-Grade Compounds

The production of research-grade this compound requires careful optimization of the synthetic protocol to maximize yield and ensure high purity. This involves the selection of appropriate reaction conditions and the implementation of effective purification strategies.

The oxidation of N,N-dimethylpentadecylamine to its N-oxide can be optimized to achieve high yields, often in the range of 97-99.5% for analogous long-chain alkyl dimethylamine (B145610) N-oxides. researchgate.net Key parameters that can be adjusted to improve the yield include the choice of oxidant, the use of catalysts, reaction temperature, and solvent.

While hydrogen peroxide is a common oxidant, its uncatalyzed reaction can be slow, sometimes requiring extended reaction times and a large excess of the oxidant to drive the reaction to completion. To accelerate the reaction and improve efficiency, various catalysts have been employed. For instance, the use of a layered double hydroxide (B78521) (LDH) catalyst has been shown to significantly increase the yield of N,N-dimethyldecylamine N-oxide to 98% in just 3 hours, compared to a 65% yield after 24 hours in the absence of a catalyst.

The table below summarizes some of the reaction conditions that have been explored for the synthesis of long-chain alkyl dimethylamine N-oxides, which can be adapted for the synthesis of this compound.

OxidantCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Hydrogen PeroxideNoneNone60-804-6 hours<70
Hydrogen PeroxideLayered Double HydroxideWaterRoom Temp.3 hours98
tert-Butyl HydroperoxideNoneOrganic SolventNot specifiedShort76-83 orgsyn.org
Hydrogen PeroxideFlavinMethanol (B129727)Room Temp.Several hoursGood researchgate.net

Achieving research-grade purity (typically ≥99% by HPLC analysis) requires the removal of unreacted starting materials, byproducts, and any remaining oxidizing agents. anatrace.com

A common impurity in the synthesis of amine oxides is the unreacted tertiary amine. This can be removed by various methods, including trituration with a non-polar solvent like cold anhydrous diethyl ether. orgsyn.org Excess hydrogen peroxide can be quenched by the addition of reagents such as manganese dioxide or sodium bisulfite. acs.org

For obtaining high-purity material, recrystallization is a valuable technique. For instance, N,N-dimethyldodecylamine N-oxide, a close analog, has been successfully recrystallized from toluene (B28343) under anhydrous conditions. orgsyn.org

Chromatographic methods are also employed for the purification and analysis of long-chain amine oxides. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of the final product. anatrace.comsielc.com For preparative separations, column chromatography can be utilized. Reverse-phase HPLC methods using a C18 or similar column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid, have been developed for the analysis of related long-chain N,N-dimethylamine N-oxides. sielc.comnih.gov

The following table outlines some of the key specifications for a research-grade N-oxide of a similar chain length, which can serve as a benchmark for the purity of this compound.

ParameterSpecificationReference
Purity (by HPLC)≥ 99% anatrace.com
Peroxide Content< 600 µM anatrace.com
AppearanceWhite crystalline solid orgsyn.org

Molecular and Supramolecular Organization

Aggregation Behavior in Aqueous and Non-Aqueous Systems

In solution, molecules of 1-Pentadecanamine, N,N-dimethyl-, N-oxide arrange themselves to minimize the unfavorable interactions between their hydrophobic tails and the polar solvent molecules, a phenomenon that leads to the formation of various aggregates.

A key characteristic of surfactants is the formation of micelles, which are spherical aggregates of surfactant molecules in which the hydrophobic tails are sequestered in the core, and the hydrophilic heads form the outer corona, interacting with the surrounding solvent. This process occurs above a specific concentration known as the Critical Micelle Concentration (CMC). wikipedia.org

By utilizing this linear relationship, we can estimate the CMC for this compound (N=15).

Table 1: Critical Micelle Concentration (CMC) Data for N,N-Dimethylalkylamine N-oxides

Alkyl Chain Length (N) Compound Name Reported/Estimated CMC (µM)
10 N,N-Dimethyldecylamine N-oxide ~2000
12 N,N-Dimethyldodecylamine N-oxide ~160
14 N,N-Dimethyltetradecylamine N-oxide ~16
15 This compound ~5 (Estimated)

Note: The CMC values for C10, C12, C14, and C16 are based on reported data which may vary based on experimental conditions. The CMC for C15 is an estimation based on the established linear relationship.

The aggregation number, which is the average number of surfactant molecules in a single micelle, has also been studied for related amine oxides. For instance, N,N-dimethyldodecylamine-N-oxide has been reported to form micelles with an aggregation number of approximately 57.5. nih.gov It is expected that the aggregation number would increase with the length of the hydrophobic chain.

Beyond simple spherical micelles, long-chain surfactants like this compound have the potential to form more complex supramolecular structures such as vesicles and nanofibers. Vesicles are enclosed bilayer structures that can encapsulate a volume of the solvent, while nanofibers are long, thin, and flexible aggregates. The formation of these structures is highly dependent on factors like concentration, temperature, pH, and the presence of additives.

While specific studies on vesicle or nanofiber formation by this compound were not found, research on other amine oxides suggests this possibility. For example, the interaction of amine oxide detergents with lipids like lecithin (B1663433) can lead to the formation of mixed vesicles. acs.org Furthermore, the self-assembly of surfactants can be directed to form various nanostructures, and the principles governing these formations would apply to this compound.

Interfacial Science and Surface Activity

The ability of this compound to act as a surfactant is fundamentally linked to its behavior at interfaces, where it reduces the surface or interfacial tension.

At a liquid-air interface, molecules of this compound will orient themselves with their hydrophobic pentadecyl tails directed towards the air and their polar N-oxide headgroups remaining in the liquid phase. This adsorption reduces the surface tension of the liquid. Similarly, at a liquid-solid interface, the nature of the solid surface will dictate the orientation and extent of adsorption. The adsorption behavior is crucial for applications such as wetting, where the surfactant promotes the spreading of a liquid over a solid surface.

The surface activity of this compound makes it an effective agent in the formation and stabilization of emulsions and foams.

In emulsification , the surfactant adsorbs at the oil-water interface, reducing the interfacial tension and facilitating the dispersion of one liquid phase into another as fine droplets. The surfactant film around the droplets prevents them from coalescing, thereby stabilizing the emulsion. Studies on related amine oxides have demonstrated their emulsifying capabilities. researchgate.net The emulsifying performance can be influenced by the alkyl chain length. nih.gov

In foaming systems , this compound molecules adsorb at the liquid-air interface of bubbles, creating a surface film that provides stability. The stability of the foam is influenced by the properties of this film, such as its elasticity and surface viscosity. The foaming properties of N,N-dimethylalkylamine oxides have been shown to be dependent on factors like pH and the length of the alkyl chain. researchgate.netrsc.org Generally, longer alkyl chains can lead to more stable foams. researchgate.net

Molecular Interactions within Self-Assembled Structures

The stability and properties of the self-assembled structures of this compound are governed by a balance of various molecular interactions.

Within a micelle, the primary driving force for aggregation is the hydrophobic effect , which minimizes the contact between the pentadecyl chains and water. The core of the micelle is stabilized by van der Waals forces between the closely packed alkyl chains.

The hydrophilic corona of the micelle is characterized by interactions between the N-oxide headgroups and the surrounding water molecules. The N-oxide group is highly polar and can act as a hydrogen bond acceptor. wikipedia.org In its protonated form at lower pH, the headgroup becomes cationic and can also participate in hydrogen bonding as a donor. rsc.orgwikipedia.org These hydrogen bonding interactions with water are crucial for the solubility of the micelles.

Hydrogen Bonding and Electrostatic Interactions

The head group of this compound features a highly polar N-oxide moiety. This group is a strong hydrogen bond acceptor, a critical factor in the molecule's interaction with protic solvents like water and in its self-assembly. The oxygen atom of the N-oxide group, with its partial negative charge, readily forms hydrogen bonds with hydrogen-donating species.

In aqueous solutions, extensive hydrogen bonding occurs between the N-oxide head groups and the surrounding water molecules. This hydration of the polar head group is a key factor in the solubility of the molecule. Furthermore, in assemblies like micelles, hydrogen bonding can occur between the head groups of adjacent surfactant molecules, particularly when a portion of the amine oxides are protonated. This intermolecular hydrogen bonding contributes to the stability and structural integrity of the supramolecular aggregates.

The table below summarizes the key intermolecular forces involving the head group of long-chain N,N-dimethylalkylamine N-oxides, which are directly applicable to the behavior of this compound.

Interaction TypeDescriptionParticipating GroupsSignificance in Supramolecular Organization
Hydrogen BondingFormation of a hydrogen bond between the electronegative oxygen of the N-oxide and a hydrogen atom from a donor molecule.N-Oxide group (acceptor), Water or other protic solvent molecules (donor), Protonated amine oxide head groups (donor).Crucial for water solubility and stabilization of micellar and other aggregate structures.
Dipole-Dipole InteractionsElectrostatic attraction or repulsion between the permanent dipoles of the N-oxide head groups.N-Oxide head groups.Influences the packing density and arrangement of molecules within supramolecular assemblies.
Ion-Dipole InteractionsElectrostatic attraction between ions (if present in the solution) and the dipolar N-oxide head group.N-Oxide head group, Dissolved ions.Can affect the stability and structure of aggregates in the presence of salts.

Hydrophobic and Steric Packing Considerations

The most significant driving force for the self-assembly of this compound in aqueous environments is the hydrophobic effect. The long, nonpolar pentadecyl chain (C15H31) is immiscible with water. To minimize the unfavorable contact between the hydrocarbon tails and water, these molecules spontaneously aggregate, sequestering the hydrophobic tails in the core of the assembly and exposing the polar N-oxide head groups to the aqueous phase. This process is entropically favorable as it releases the ordered water molecules that would otherwise surround the individual hydrocarbon chains.

The length and nature of the alkyl chain play a critical role in the hydrophobic interactions and, consequently, in the properties of the resulting supramolecular structures. Generally, an increase in the length of the hydrophobic tail leads to a lower critical micelle concentration (CMC), meaning that aggregation occurs at lower surfactant concentrations. The increased van der Waals interactions between longer alkyl chains also contribute to more stable and often larger aggregates. For this compound, the substantial length of the pentadecyl chain results in strong hydrophobic interactions, promoting robust self-assembly.

Steric considerations related to the packing of the molecules within the aggregates are also of paramount importance. The geometry of the surfactant molecule, including the cross-sectional area of the head group and the volume and shape of the hydrophobic tail, dictates the preferred curvature of the aggregate interface. For N,N-dimethylalkylamine N-oxides, the relatively small dimethylamino head group in comparison to the bulky alkyl tail favors the formation of aggregates with a certain curvature.

The packing of the pentadecyl chains within the core of a micelle or a bilayer is influenced by steric hindrance. The chains tend to adopt a conformation that maximizes van der Waals contacts while minimizing steric clashes. This packing efficiency affects the density and fluidity of the hydrophobic core, which in turn influences the solubilization capacity of the aggregates for other nonpolar molecules. The presence of the two methyl groups on the nitrogen atom also contributes to the steric environment around the head group, influencing the spacing between adjacent molecules in an assembly.

The table below outlines the key considerations for the hydrophobic and steric organization of long-chain N,N-dimethylalkylamine N-oxides.

FactorDescriptionRelevant Molecular PartImpact on Supramolecular Structure
Hydrophobic EffectThe tendency of the nonpolar alkyl chains to aggregate in aqueous solution to minimize contact with water.Pentadecyl (C15H31) alkyl chain.Primary driving force for self-assembly into micelles and other aggregates.
Van der Waals ForcesWeak, short-range attractive forces between the alkyl chains.Pentadecyl (C15H31) alkyl chain.Contribute to the stability and cohesiveness of the hydrophobic core of the aggregates.
Steric HindranceRepulsive forces that arise when atoms are brought too close together.N,N-dimethyl head group and the pentadecyl chain.Influences the packing density, conformation of the alkyl chains, and the overall geometry of the aggregates.
Molecular GeometryThe relative size and shape of the hydrophilic head group and the hydrophobic tail.Entire molecule.Determines the critical packing parameter, which predicts the type of aggregate formed (e.g., spherical micelles, cylindrical micelles, bilayers).

Mechanistic Investigations of Biological and Biochemical Interactions Non Clinical

Antimicrobial Action at the Cellular and Molecular Level

The antimicrobial properties of 1-Pentadecanamine, N,N-dimethyl-, N-oxide are rooted in its chemical structure, specifically its amphiphilic nature. As a member of the N-alkyl-N,N-dimethylamine oxides, it possesses a long hydrophobic alkyl chain (C15) and a polar N-oxide headgroup. This structure allows it to interact with and disrupt microbial cells, leading to their inactivation.

Disruption of Microbial Cell Membranes

The primary mechanism of antimicrobial action for N-alkyl-N,N-dimethylamine oxides, including the C15 variant, is the disruption of the microbial cell membrane. nih.gov These surfactant molecules are thought to possess a lipophilic/hydrophilic balance that enables them to compromise the integrity of the cell wall and membrane of microorganisms. nih.gov The hydrophobic tail of the molecule tends to insert itself into the lipid bilayer of the cell membrane, while the polar headgroup interacts with the aqueous environment. This insertion disrupts the ordered structure of the membrane, leading to increased permeability.

This disruption can manifest in several ways, including the formation of pores or channels, or a more general destabilization described by models such as the "carpet" or "detergent" model. In the carpet model, the surfactant molecules accumulate on the surface of the membrane, and at a critical concentration, they cause the membrane to disintegrate. The detergent-like mechanism involves the solubilization of the membrane by the surfactant molecules, leading to the formation of mixed micelles and subsequent cell lysis. nih.govmdpi.com While the precise mode of disruption by this compound has not been detailed, its structural similarity to other membrane-active surfactants suggests a similar mechanism of action. The consequence of this membrane disruption is the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.

Effects on Bacterial and Fungal Growth and Viability

Studies on homologous series of N-alkyl-N,N-dimethylamine oxides have demonstrated a clear relationship between the length of the alkyl chain and the antimicrobial activity. The effectiveness against various microorganisms is dependent on the chain length, with a "cutoff effect" observed where activity peaks at a certain chain length and then decreases. nih.gov

For the Gram-positive bacterium Staphylococcus aureus, the antimicrobial activity of this class of compounds is quasi-parabolically dependent on the alkyl chain length, with the maximum efficacy observed at an alkyl chain length of approximately 15 carbon atoms. researchgate.net This indicates that this compound is expected to be highly effective against this pathogen. Similarly, for both Staphylococcus aureus and the Gram-negative bacterium Escherichia coli, compounds with chain lengths from C14 to C16 have been shown to be among the most effective. nih.gov

Table 1: Antimicrobial Activity of N-Alkyl-N,N-Dimethylamine Oxides against Representative Bacteria

OrganismOptimal Alkyl Chain Length for ActivityExpected Activity of C15 Amine Oxide
Staphylococcus aureus~C15 researchgate.netHigh
Escherichia coli~C12-C14 nih.govresearchgate.netModerate to High

It is important to note that the antimicrobial activity is primarily attributed to the monomeric form of the surfactant. nih.gov At concentrations above the critical micelle concentration (CMC), the molecules self-assemble into micelles, which may contribute to a "cutoff effect" in biological activity. nih.gov

The compound has also been noted for its potential antifungal properties, as N-oxide surfactants, in general, have shown activity against various fungi. nih.gov Liposomal formulations containing N-oxide surfactants have demonstrated good antimicrobial activity against a range of microorganisms, including fungi. nih.gov

Anti-Biofilm Properties and Mechanism of Action

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. Bacteria within biofilms exhibit increased resistance to antimicrobial agents compared to their planktonic (free-floating) counterparts. nih.gov N-oxide containing compounds have demonstrated the ability to inhibit the formation of biofilms and disrupt existing ones. mdpi.comnih.gov

The anti-biofilm mechanism of surfactants like this compound is likely multifaceted. Their ability to lower surface tension can interfere with the initial attachment of bacteria to surfaces, a critical step in biofilm formation. Furthermore, by disrupting the cell membrane, these compounds can affect cell-to-cell signaling processes, such as quorum sensing, which are crucial for biofilm development and maturation.

While specific studies on the anti-biofilm properties of this compound are not detailed in the available literature, related N-oxide esters have shown promising biofilm inhibitory activity. For instance, certain N-oxide esters have been effective against biofilms of Bacillus subtilis. mdpi.com Given that the core antimicrobial action involves membrane disruption, it is plausible that this compound would also exhibit anti-biofilm activity by compromising the viability of the bacteria within the biofilm and potentially interacting with the EPS matrix.

Antioxidant and Radical Scavenging Mechanisms

In addition to their antimicrobial properties, N-oxide surfactants have been investigated for their antioxidant and antiradical activities. nih.govresearchgate.net This dual functionality makes them interesting candidates for various applications. The antioxidant capacity is generally associated with the ability of a compound to neutralize reactive oxygen species (ROS) and other free radicals.

Interaction with Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive chemical molecules derived from oxygen, such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). nih.gov Overproduction of ROS can lead to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA. nih.gov

N-oxide surfactants have been shown to be capable of scavenging reactive radicals. nih.gov Although the specific interactions of this compound with various ROS have not been individually characterized, studies on related N-oxide surfactants indicate a general capacity to reduce the concentration of radicals. nih.gov This suggests that the N-oxide functional group plays a key role in this activity. The mechanism likely involves the donation of an electron or a hydrogen atom to the radical, thereby neutralizing it. The presence of the N-oxide moiety can confer antioxidant properties to molecular aggregates, such as liposomes. nih.gov

Theoretical and Experimental Evaluation of Antiradical Activity

The antiradical properties of N-oxide surfactants have been evaluated using both experimental techniques and theoretical calculations. nih.govresearchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is a sensitive method used to detect and quantify free radicals. Studies using EPR have confirmed the antiradical activity of N-oxide surfactants by monitoring the decay of stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and galvinoxyl (GO•) in the presence of these surfactants. nih.govresearchgate.net

Theoretical investigations using Density Functional Theory (DFT) have been employed to support the experimental findings. nih.govresearchgate.netresearchgate.net These computational methods allow for the modeling of molecular properties and reaction mechanisms. For N-oxide surfactants, DFT calculations have been used to determine parameters such as bond dissociation enthalpies and ionization potentials, which provide insights into the favorability of different radical scavenging mechanisms, like hydrogen atom transfer (HAT) or single electron transfer (SET). nih.govresearchgate.netresearchgate.net These theoretical studies help to elucidate the structure-activity relationship and predict the antioxidant potential of different N-oxide compounds. While specific DFT studies on this compound were not found, the general findings for homologous series of N-oxide surfactants suggest that it would possess antiradical activity. nih.govresearchgate.net

Interactions with Biological Macromolecules and Model Systems

The N-oxide functional group is a key determinant in the interaction of amine oxide surfactants with biological macromolecules. While specific studies on this compound are limited, research on related N-oxide compounds, particularly trimethylamine (B31210) N-oxide (TMAO), provides significant insights into these interactions.

Solubilization of Proteins and Influence on Macromolecular Conformation

Amine oxides, as a class of surfactants, are known to influence the structure and solubility of proteins. Surfactants bearing an N-oxide moiety can prevent protein-protein interactions, a key aspect of solubilization. nih.gov The influence of these compounds on protein conformation is complex, with research on the well-studied osmolyte trimethylamine N-oxide (TMAO) showing that it generally stabilizes the folded state of proteins. nih.gov

The mechanism for this stabilization is multifaceted. One proposed mechanism is that TMAO enhances the strength of water-water hydrogen bonds, which in turn favors the stability of hydrogen bonds within the protein structure, promoting a compact, folded state. nih.gov It is also suggested that TMAO acts as a molecular crowder, which creates an excluded volume effect that stabilizes the folded protein conformation. nih.gov

However, the effect can be protein-specific. For instance, studies on the folding of carbonic anhydrase, a protein with slow folding kinetics, found that TMAO can inhibit the folding process by affecting the cis-trans isomerization of proline residues. nih.gov Molecular dynamics simulations further reveal the competing nature of these interactions; TMAO's effect on the protein backbone and charged residues tends to stabilize compact forms, while its interactions with nonpolar residues can lead to peptide swelling. researchgate.net This dual activity has led to the hypothesis that TMAO may act as a unique surfactant for the varied surfaces presented by a folded protein. nih.gov

Table 1: Observed Effects of Trimethylamine N-oxide (TMAO) on Protein and Peptide Conformation

MacromoleculeObserved EffectPotential Mechanism
General ProteinsStabilization of folded state.Decreased H-bonding ability of water; molecular crowding. nih.gov
Carbonic AnhydraseInhibition of protein folding.Affects proline cis-trans isomerization. nih.gov
Elastin-like PolypeptideStabilization of collapsed conformations.Acts as a surfactant for heterogeneous protein surfaces. nih.gov
Aβ16–22 PeptideFavors compact conformations.Stabilization of charge-charge interactions. researchgate.net

Interactions with Lipid Bilayers and Liposomal Systems

The amphiphilic nature of this compound, with its long hydrocarbon tail and polar N-oxide headgroup, facilitates its interaction with and incorporation into lipid bilayers. Studies on liposomes formulated with N-oxide surfactants that are structurally analogous to this compound (differing only by the length of the alkyl chain, such as 14 or 16 carbons) demonstrate these interactions. nih.gov

These N-oxide surfactants can be incorporated into liposomes made from phospholipids (B1166683) like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). nih.gov The resulting liposomal systems exhibit distinct physicochemical properties and can interact with biological membranes, such as those of bacterial cells. The interaction can compromise the integrity of the cell membrane, potentially leading to the leakage of cellular components. nih.govresearchgate.net

The biological activity of these liposomes has been evaluated against various microorganisms. Research has shown that the N-oxide moiety is crucial for antibacterial activity, particularly against Gram-positive bacteria. nih.gov In one study, a liposomal formulation containing a 14-carbon chain N-oxide surfactant (DMPC/C14Nox) showed modest antimicrobial activity, whereas the 16-carbon chain analogue (DMPC/C16Nox) was inactive at the tested concentrations. nih.gov This highlights the sensitivity of the interaction to the specific molecular structure of the surfactant.

Table 2: Antimicrobial Activity of N-Oxide Surfactant-Containing Liposomes Against Select Bacterial Strains

Liposomal Formulation (Molar Ratio)MicroorganismMinimum Inhibitory Concentration (MIC)
DMPC/C14Nox (9/1)Staphylococcus aureus ATCC 29213> 2.5 mM
DMPC/C14Nox (9/1)Staphylococcus epidermidis ATCC 12228> 2.5 mM
DMPC/C16Nox (9/1)Staphylococcus aureus ATCC 29213> 2.5 mM
DMPC/C16Nox (9/1)Staphylococcus epidermidis ATCC 12228> 2.5 mM
Data derived from a study on structurally related N-oxide surfactants. nih.gov

Enzymatic Reactivity and Metabolism in Non-Human Biological Systems

Specific data on the enzymatic degradation of this compound in non-human biological systems is not extensively documented. However, the metabolism of other N-oxide compounds in such systems indicates that they can be subject to enzymatic transformation. A primary metabolic pathway for N-oxides is reduction back to the corresponding tertiary amine. nih.gov

Studies on the drug piperaquine, which has an N-oxide metabolite, have shown that this reduction can be carried out by both hepatic enzymes (such as cytochrome P450s) and, significantly, by enzymes present in intestinal microflora. nih.gov Microbial nitroreductases (NTRs) have been identified as contributing to the reduction of these N-oxide metabolites. nih.gov This suggests that if this compound were to pass through the gastrointestinal tract of an animal, the gut microbiome could potentially play a role in its metabolism.

Bacteria possess diverse and robust metabolic networks for processing a wide array of chemical compounds, including nitrogen-containing molecules. nih.govnih.gov While the systems for dissimilatory metabolism of inorganic nitrogen oxides are distinct, the broad enzymatic capabilities of microorganisms, such as those found in soil and aquatic environments, suggest that biodegradation of long-chain amine oxides is possible. For example, enzymes like peroxidases from fungi have been shown to degrade complex carbon-based materials, indicating the potential for environmental microbes to break down such surfactants. rsc.org

Table 3: Potential Enzymatic Reactions Involving N-Oxide Compounds in Biological Systems

Enzyme SystemBiological SystemReaction TypeSubstrate Example
Hepatic P450/FMOsMammalian (Liver)ReductionPiperaquine N-oxide nih.gov
Microbial Nitroreductases (NTRs)Non-Human (Intestinal Microflora)ReductionPiperaquine N-oxide nih.gov
Lignin PeroxidaseNon-Human (Fungi)Oxidation / DegradationGraphene Oxide rsc.org

Advanced Applications and Functional Materials Development

Utilization in Nanotechnology and Nanomaterials

As a member of the long-chain alkyl dimethylamine (B145610) oxide family, 1-Pentadecanamine, N,N-dimethyl-, N-oxide serves as a versatile tool in nanotechnology for the bottom-up construction of novel materials. wikipedia.orgpadidehshimi.com Its role as a surfactant is critical in controlling the size, shape, and stability of nanoscale systems. nih.gov

Surfactant-Assisted Nanoparticle Synthesis and Stabilization

In the synthesis of nanoparticles, surfactants like this compound play a crucial role as capping agents or stabilizers. nih.gov The surfactant molecules adsorb onto the surface of newly formed nanoparticles, preventing their aggregation and controlling their growth. researchgate.net This steric hindrance is fundamental to achieving monodisperse nanoparticles with well-defined morphologies. Alkylamines, a related class of compounds, have been shown to be integral in tailoring the morphology and properties of nanocrystals during their synthesis. nih.gov

The length of the alkyl chain in surfactants is a critical parameter. Research on related cationic surfactants has shown that a longer hydrocarbon chain can lead to the formation of smaller, more stable nanoparticles. researchgate.net This is attributed to the increased tendency of longer-chain surfactants to form protective micellar clusters around the nanoparticles, effectively preventing further aggregation. researchgate.net Therefore, the C15 chain of this compound is expected to be highly effective in stabilizing a variety of nanoparticles, such as those made from metal oxides. rsc.org

Table 1: Influence of Alkylamine Surfactants in Nanoparticle Synthesis

Surfactant PropertyRole in Nanoparticle SynthesisExpected Outcome with this compound
Amphiphilic Nature Acts as a stabilizer/capping agent. nih.govPrevents aggregation, leading to stable colloidal dispersions.
Long Alkyl Chain (C15) Provides steric hindrance; forms protective micelles. researchgate.netControls particle size and distribution, likely yielding smaller nanoparticles.
Polar Headgroup Interacts with the nanoparticle surface.Ensures strong anchoring of the surfactant to the nanoparticle.

This table provides a generalized summary based on the behavior of long-chain alkylamine and amine oxide surfactants.

Design of Nanoemulsions and Nanocarriers

Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplets typically in the 20–200 nm range. researchgate.net These systems are of great interest for applications in various fields, including as nanocarriers for the delivery of active compounds. researchgate.net The formation of stable nanoemulsions, particularly with long-chain oils, relies on the efficacy of the surfactant to reduce interfacial tension and form a stable film at the oil-water interface. researchgate.net

Long-chain amine oxides like this compound are effective emulsifiers. padidehshimi.com Their amphiphilic structure allows them to create stable nanoemulsions that can encapsulate either hydrophobic or hydrophilic substances, making them suitable for designing nanocarrier systems. The design of such nanocarriers can improve the solubility and stability of encapsulated compounds. core.ac.uk

Supramolecular Templating for Mesostructured Materials

The self-assembly of surfactant molecules into ordered structures like micelles can be used as a template to direct the synthesis of mesoporous materials. nih.gov In this process, inorganic precursors condense around the surfactant assemblies. Subsequent removal of the organic template, typically by calcination, leaves behind a solid material with a highly ordered, porous structure. nih.gov

Surfactants such as alkyl ammonium (B1175870) salts and other long-chain amines have been successfully used to create mesoporous metal oxides and silica (B1680970) with controlled pore sizes and high surface areas. nih.govresearchgate.net For example, surfactants like sodium dodecyl sulfate (B86663) (SDS) and cetyltrimethylammonium bromide (CTAB) are common templating agents. rsc.orgresearchgate.net The long alkyl chain of this compound makes it a candidate for similar templating applications, where it would self-assemble into micelles that direct the porous structure of materials like silica or metal oxides. researchgate.netacs.org The size and shape of the resulting pores are influenced by factors such as the surfactant's chain length and the synthesis conditions. nih.gov

Role in Rheology and Material Science

The ability of this compound to self-assemble in solution directly influences the flow behavior (rheology) of the fluid, a property that is critical in numerous industrial and material processing applications.

Rheological Modifier Applications

Alkyl dimethylamine oxides are known to function as thickeners, stabilizers, and rheology modifiers in aqueous formulations. wikipedia.orgpadidehshimi.compadidehshimi.comwhatsinsidescjohnson.com At certain concentrations, their long-chain structures can form elongated, worm-like micelles. The entanglement of these micellar structures significantly increases the viscosity of the solution, transforming it from a simple liquid into a viscoelastic gel.

A study on the rheological properties of aqueous solutions of various alkyl dimethylamine oxides demonstrated their viscoelastic properties and spinnability, highlighting the direct link between the molecular structure and the macroscopic flow behavior. acs.org This behavior is crucial for products that require high viscosity at rest to suspend particles, but need to flow easily when subjected to shear (shear-thinning). This makes this compound a potential candidate for use in coatings, cleaners, and personal care products. padidehshimi.comwhatsinsidescjohnson.com

Table 2: Rheological Applications of Alkyl Dimethylamine Oxides

ApplicationFunction of Amine OxideConsequence
Coatings & Cleaners Thickener, Stabilizer padidehshimi.comControls viscosity, improves stability, enhances surface cling. whatsinsidescjohnson.com
Personal Care Products Emulsifier, Foam Booster wikipedia.orgCreates desired texture and performance characteristics.
Industrial Formulations Rheology Modifier padidehshimi.comProvides shear-thinning properties for ease of application and storage stability.

This table summarizes common applications for the class of alkyl dimethylamine oxide surfactants.

Contributions to Polymer and Fiber Processing (e.g., Lyocell Process Analogs)

The processing of natural polymers like cellulose (B213188) often requires potent solvent systems to break down the extensive hydrogen bond network and enable dissolution. The Lyocell process, for example, famously uses N-methylmorpholine N-oxide (NMMO) monohydrate to directly dissolve cellulose pulp for spinning into fibers. osti.govresearchgate.net

Tertiary amine oxides, as a class, are effective in swelling and dissolving cellulose, making them central to such processes. osti.govgoogle.com The dissolution mechanism involves the amine oxide's oxygen atom acting as a strong hydrogen bond acceptor, disrupting the intra- and intermolecular bonds of the cellulose chains. researchgate.net While NMMO is the industry standard, research continues into other amine oxides and solvent systems. nih.govresearchgate.net Patents describe processes for making cellulose solutions using various tertiary amine oxides, suggesting a broader applicability for this class of compounds. google.com Furthermore, certain amine oxides are used to treat cellulosic fibers to improve their receptiveness to dyes by making the fibers more cationic in nature. google.com This indicates a potential role for this compound in ancillary processes within textile and fiber manufacturing, even if not as the primary solvent.

Novel Chemical and Catalytic Systems

The N-oxide functional group, characterized by the N→O coordinate covalent bond, imparts unique reactivity that has been harnessed in catalysis and specialized chemical synthesis. While direct research on this compound in these specific advanced applications is not documented in publicly available scientific literature, the following subsections discuss the established roles of other N-oxide compounds, particularly those with heterocyclic structures, in these domains.

N-Oxides, especially those derived from pyridines like 4-(Dimethylamino)pyridine-N-oxide (DMAP-N-oxide), have emerged as highly efficient acyl transfer catalysts. researchgate.netnih.gov In these reactions, the oxygen atom of the N-oxide acts as the nucleophilic site. This is in contrast to their parent pyridine (B92270) catalysts where the nitrogen atom is the nucleophile. researchgate.netnih.gov The catalytic cycle typically involves the activation of an acylating agent (e.g., an anhydride) by the N-oxide, forming a highly reactive O-acyloxypyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or other nucleophile, regenerating the catalyst and yielding the acylated product.

Chiral versions of DMAP-N-oxides and other pyridine-N-oxides have been developed and successfully applied in asymmetric synthesis, including the Steglich rearrangement, to produce chiral molecules with high enantioselectivity. researchgate.netnih.govdntb.gov.ua These catalysts have proven effective in creating C-acylated products with quaternary stereocenters in high yields (88-97%) and excellent enantiomeric excess (90-97% ee). researchgate.net The development of chiral N-oxide catalysts represents a significant advancement in organocatalysis, opening new possibilities for the synthesis of complex, stereochemically defined molecules. nih.govnih.gov

Table 1: Comparison of Chiral N-Oxide Catalysts in Asymmetric Acyl Transfer Reactions

Catalyst Type Reaction Product Type Yield Enantioselectivity (ee) Reference
Chiral DMAP-N-Oxide Steglich Rearrangement C-acylated azlactones up to 97% up to 97% nih.gov
Chiral 4-Arylpyridine-N-oxide N-acylative Desymmetrization N-acylated sulfonimidamides High Excellent nih.gov

The deoxygenation of heteroaromatic N-oxides is a fundamental transformation in organic synthesis, allowing for the removal of the N-oxide functional group to yield the parent heterocycle. This reaction is crucial because the N-oxide group is often used to modify the reactivity of the heterocyclic ring for other transformations before being removed.

Various methods have been developed for this purpose. A notable example is the palladium-catalyzed transfer deoxygenation of pyridine N-oxides. organic-chemistry.org In this method, a palladium catalyst, often with a diphosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf), facilitates the transfer of the oxygen atom from the pyridine N-oxide to a trialkylamine, which acts as the oxygen acceptor. organic-chemistry.org This process is chemoselective and tolerates a wide range of other functional groups, making it a versatile tool in complex molecule synthesis. organic-chemistry.org While this application involves the N-oxide as the substrate rather than a catalyst, it highlights the controlled reactivity of the N-oxide bond.

In the field of energetic materials, the introduction of the N-oxide group into heterocyclic structures is a key strategy for designing new high-performance, low-sensitivity explosives and propellants. researchgate.netmdpi.com The N→O bond contributes favorably to the oxygen balance of a molecule, which is a critical parameter for its energetic output. A higher oxygen balance allows for more complete combustion of the carbon and hydrogen backbone of the molecule, releasing more energy.

Researchers have synthesized a variety of energetic compounds based on N-oxidized heterocycles such as tetrazines, furazans, and pyrazines. researchgate.netmdpi.com These materials often exhibit high densities and excellent detonation properties (e.g., high detonation velocity and pressure), sometimes surpassing those of conventional energetic materials like RDX and HMX. researchgate.net The presence of the N-oxide group can also enhance thermal stability and reduce mechanical sensitivity, which are crucial safety considerations. The development of these materials is a highly active area of research, with a focus on synthesizing novel structures with an optimal balance of energy, stability, and safety. rsc.org

Table 2: Properties of Selected Energetic Heterocyclic N-Oxides

Compound Class Key Features Potential Advantages Reference
Furoxan-fused 1,2-diazocine N-oxides Zero oxygen balance Promising replacement for RDX and HMX researchgate.net
Polycyclic N-oxides (based on tetrazine and difurazanopyrazine) Excellent explosive properties, low mechanical sensitivities High performance with improved safety researchgate.net
Nitro-substituted benzo-1,2,3,4-tetrazine dioxides High nitrogen and oxygen content High energy density mdpi.com

Computational and Theoretical Chemistry

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies delve into the electronic structure of a molecule to explain its stability, reactivity, and properties. These studies are foundational for understanding the behavior of 1-Pentadecanamine, N,N-dimethyl-, N-oxide at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular properties and predict chemical reactivity. researchgate.net For amine oxides, DFT can elucidate critical parameters such as the strength of the N-O bond, which is central to their chemical function.

While specific DFT studies on this compound are not extensively published, research on analogous compounds like trimethylamine (B31210) N-oxide (TMAO) provides valuable insights. researchgate.netmdpi.com DFT calculations, using functionals such as B3LYP with basis sets like 6-31G*, are employed to determine properties including bond dissociation energies (BDE) and reaction enthalpies. researchgate.netmdpi.com The calculated BDE for the N-O bond in TMAO is a key parameter indicating its stability. researchgate.net

Furthermore, DFT is used to compute a range of reactivity descriptors. longdom.org These include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for predicting how the molecule will interact with other chemical species. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. longdom.org

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and electrophilicity (ω) are calculated from ionization potential and electron affinity. researchgate.netlongdom.org These descriptors provide a quantitative measure of the molecule's reactivity and stability. longdom.org

Table 1: Examples of DFT-Calculated Properties for Model Amine Oxides This table presents data for analogous compounds to illustrate the application of DFT calculations.

CompoundComputational ModelCalculated PropertyValue (kcal/mol)Reference
Trimethylamine N-oxide (TMAO)B3LYP/6-31GN-O Bond Dissociation Enthalpy~50-54 researchgate.netmdpi.com
Pyridine (B92270) N-oxide (PNO)B3LYP/6-31GN-O Bond Dissociation Enthalpy~62-65 researchgate.netmdpi.com
TMAO + Pyridine → TMA + PNOB3LYP/6-31G*Reaction Enthalpy-9.7 mdpi.com

Molecular dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. For surfactants like this compound, MD simulations are invaluable for studying the processes of micellization and behavior at interfaces.

Large-scale atomistic MD simulations on the closely related N,N-dimethyldodecylamine-N-oxide (DDAO), a C12 analogue, have provided detailed pictures of its aggregation in water. researchgate.netnih.gov These simulations show that DDAO molecules self-assemble into micelles that are generally ellipsoidal, a finding that aligns well with experimental data from small-angle neutron scattering (SANS). nih.gov Key findings from these simulations include the calculation of the area per headgroup at the micelle surface and the number of water molecules that hydrate (B1144303) each surfactant molecule. nih.gov Such simulations can also model how the inclusion of other molecules, like oils, affects the size, shape, and properties of the micelles. nih.gov

Table 2: Summary of MD Simulation Findings for DDAO Micelles Data for the C12 analogue N,N-dimethyldodecylamine-N-oxide (DDAO) is presented as a model for the behavior of long-chain amine oxides.

PropertyValue/ObservationReference
Aggregation Number104 nih.gov
Micelle ShapeEllipsoidal (Axial ratios ~1.3-1.4) nih.gov
Area per DDAO Molecule94.8 Ų nih.gov
Average Hydration~8 water molecules per DDAO molecule nih.gov
Effect of C4 Oil EncapsulationAggregates become more spherical nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties. nih.govljmu.ac.uk These in silico methods are crucial in modern chemistry for predicting the properties of new or untested chemicals, thereby saving time and resources. nih.gov

QSAR models are developed to predict a wide array of activities, including toxicological effects and physicochemical properties. ljmu.ac.uk The fundamental principle is to build a model based on a "training set" of compounds with known activities. nih.gov This model can then be used to predict the activity of novel compounds like this compound. nih.gov

The process typically involves calculating a set of molecular descriptors that numerically represent the molecule's structural and physicochemical features. nih.gov These descriptors can be derived from the 2D structure or, more powerfully, from 3D structures often optimized using quantum chemical methods like DFT. nih.gov For instance, QSAR models have been successfully developed to predict the carcinogenicity of N-nitrosamines and the inflammatory potential of nanoparticles, demonstrating the broad applicability of the approach. nih.govnih.gov A model for this compound would similarly rely on descriptors calculated for its structure to predict properties like its critical micelle concentration, surface tension reduction efficiency, or potential biological effects.

The core of QSAR analysis is to establish a robust correlation between specific structural features (the descriptors) and the observed functional performance. nih.gov The resulting mathematical equation represents the QSAR model. unpatti.ac.id Statistical parameters such as the squared correlation coefficient (R²), adjusted R² (R²adj), and cross-validation coefficient (Q²) are used to assess the model's robustness, stability, and predictive power. nih.gov

For surfactants, structural modifications can dramatically alter performance. For example, studies on a branched C10 amine oxide surfactant showed that changing the linear alkyl tail to a branched one resulted in a higher area occupied at the solution interface, a much higher critical micelle concentration, and enhanced foam-boosting properties compared to its linear counterpart. nicl.it A QSAR model could quantify such relationships, correlating descriptors for branching, chain length, and headgroup properties with functional outcomes like foaming ability or surface activity. nicl.it

Table 3: Example Structure of a QSAR Model Equation This table presents a hypothetical, generalized QSAR model to illustrate how structural descriptors are correlated with activity.

Hypothetical QSAR Model for Surfactant Property
EquationLog(Activity) = c₀ + (c₁ * Descriptor A) + (c₂ * Descriptor B) - (c₃ * Descriptor C)
ActivityA measurable property, e.g., Critical Micelle Concentration (CMC)
DescriptorsA: Hydrophobicity (e.g., LogP) B: Molecular Size (e.g., Molar Refractivity) C: Headgroup Polarity (e.g., Dipole Moment)
Coefficients (c)Constants derived from statistical regression analysis of the training set data. unpatti.ac.id

Theoretical Models of Aggregation and Self-Assembly

Theoretical models provide a framework for understanding the complex process of how individual surfactant molecules, driven by thermodynamics, self-assemble into organized structures like micelles. For this compound, with its distinct hydrophilic N-oxide headgroup and long hydrophobic pentadecyl tail, these models are essential for explaining its behavior in aqueous solutions.

Molecular dynamics simulations offer a powerful, bottom-up theoretical model of this process. researchgate.netnih.gov By simulating the movement of thousands of atoms, MD can show the spontaneous aggregation of surfactant monomers into micelles. nih.gov These models allow for the direct visualization and calculation of key structural parameters of the resulting aggregates, such as the aggregation number (the number of molecules in a micelle), the shape of the micelle, and the orientation of the surfactant tails within the hydrophobic core. researchgate.net The simulations on the DDAO analogue demonstrated the formation of stable, ellipsoidal micelles and quantified the interface between the micelle and the surrounding water, providing a detailed, atomistic picture of the self-assembled state. nih.gov These theoretical models are crucial for connecting the molecular architecture of the surfactant to its macroscopic properties.

Critical Packing Parameter (CPP) Predictions

The Critical Packing Parameter (CPP), also known as the surfactant packing parameter, is a dimensionless number that provides a theoretical framework for predicting the geometry of aggregates formed by surfactant molecules in a solvent. The CPP is defined by the ratio of the volume of the hydrophobic tail (v) to the product of the optimal headgroup area (a₀) and the critical length of the hydrophobic tail (l_c).

The formula is expressed as: CPP = v / (a₀ * l_c)

Based on the calculated CPP value, the likely shape of the supramolecular structure can be predicted:

CPP < 1/3: Favors the formation of spherical micelles.

1/3 < CPP < 1/2: Favors the formation of cylindrical or rod-like micelles. nih.gov

1/2 < CPP < 1: Favors the formation of flexible bilayers or vesicles. nih.gov

CPP > 1: Favors the formation of inverted structures like reverse micelles.

For this compound, the parameters for the CPP calculation can be estimated using established theoretical models for hydrocarbon chains and by examining data from homologous series of alkyldimethylamine oxides.

Hydrophobic Tail Volume (v): The volume of the pentadecyl (C15) tail can be calculated using Tanford's formula for alkyl chains:

v ≈ (27.4 + 26.9 * n_c) ų

Where n_c is the number of carbon atoms in the tail. For a pentadecyl group, n_c = 15.

v ≈ (27.4 + 26.9 * 15) ų ≈ 430.9 ų

Critical Tail Length (l_c): The maximum effective length of the hydrocarbon tail can also be estimated using a formula from Tanford:

l_c ≈ (1.5 + 1.265 * n_c) Å

l_c ≈ (1.5 + 1.265 * 15) Å ≈ 20.475 Å

Optimal Headgroup Area (a₀): The effective area of the N,N-dimethylamine oxide headgroup is influenced by factors such as hydration, temperature, and ionic strength of the solution. Studies on homologous series of alkyldimethylamine oxides, such as the dodecyl (C12) and tetradecyl (C14) derivatives, provide insight into the expected headgroup area. nih.gov For non-ionic amine oxides, the headgroup area is relatively small. Based on related compounds, the headgroup area for an alkyldimethylamine oxide can be estimated to be in the range of 50-60 Ų. researchgate.net

Using these estimated values, a predicted CPP for this compound can be calculated. Assuming a headgroup area (a₀) of approximately 55 Ų:

CPP ≈ 430.9 / (55 * 20.475) ≈ 0.383

This predicted CPP value falls within the range of 1/3 to 1/2, which suggests that this compound is likely to form non-spherical, cylindrical (or rod-like) micelles in aqueous solution. scielo.br

Predicted Physicochemical Parameters for CPP Calculation

ParameterSymbolEstimated ValueMethod/Basis of Estimation
Hydrophobic Tail Volumev~ 430.9 ųTanford's formula for a C15 alkyl chain
Critical Tail Lengthl_c~ 20.475 ÅTanford's formula for a C15 alkyl chain
Optimal Headgroup Areaa₀~ 55 ŲEstimation based on homologous alkyldimethylamine oxides
Predicted Critical Packing ParameterCPP~ 0.383Calculated using v / (a₀ * l_c)

Thermodynamic and Kinetic Aspects of Supramolecular Formation

The self-assembly of this compound into supramolecular structures such as micelles is governed by fundamental thermodynamic and kinetic principles.

Thermodynamic Aspects

The spontaneity and stability of micelle formation (micellization) are described by the change in the standard Gibbs free energy of micellization (ΔG°m). This term is related to the standard enthalpy (ΔH°m) and standard entropy (ΔS°m) of micellization by the Gibbs-Helmholtz equation:

ΔG°m = ΔH°m - TΔS°m

For a process to be spontaneous, ΔG°m must be negative.

Enthalpy of Micellization (ΔH°m): The enthalpy change for amine oxide micellization is typically small and can be either slightly endothermic (positive) or exothermic (negative). researchgate.net This is because the process involves both the endothermic breaking of water-hydrocarbon contacts and the exothermic formation of van der Waals interactions between the aggregated hydrocarbon tails within the micelle core.

Gibbs Free Energy of Micellization (ΔG°m): Since the process is primarily driven by entropy, ΔG°m is consistently negative, indicating that micelle formation is a thermodynamically favored process above the critical micelle concentration (CMC). researchgate.net The value of ΔG°m becomes more negative as the length of the hydrophobic alkyl chain increases. Therefore, it is expected that the ΔG°m for this compound would be more negative than that of its shorter-chain homologs like N,N-dimethyldodecylamine N-oxide, indicating greater stability of the micelles.

Kinetic Aspects

The formation of supramolecular structures like micelles is a dynamic equilibrium process. This means that micelles are not static entities but are constantly forming and breaking down, with individual surfactant monomers (unimers) continuously exchanging between the bulk solution and the aggregated micelles.

The kinetics of micellization are generally characterized by two main relaxation times:

A fast relaxation process (τ₁): This occurs on the microsecond to nanosecond timescale and is associated with the rapid exchange of single surfactant monomers between a micelle and the bulk solution.

A slower relaxation process (τ₂): This occurs on the millisecond to second timescale and relates to the complete formation or dissolution of a micelle.

For typical surfactants like alkyldimethylamine oxides, the association and dissociation of monomers from a micelle are very fast processes. The residence time of a single surfactant molecule within a micelle is short, ensuring that the system can rapidly respond to changes in conditions such as concentration or temperature. This dynamic nature is a key feature of the supramolecular assemblies formed by this compound.

Analytical Characterization Methodologies

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating 1-Pentadecanamine, N,N-dimethyl-, N-oxide from reaction precursors, byproducts, and other impurities, thereby ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose. nih.gov

A reverse-phase HPLC (RP-HPLC) method is typically employed, using a nonpolar stationary phase (like C18 or octadecylsilica) and a polar mobile phase. nih.govsielc.com For amine oxides, the mobile phase often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. nih.gov Due to the lack of a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred over a standard UV detector. Alternatively, the sample can be derivatized or analyzed using mass spectrometry (LC-MS) for sensitive detection and identification. nih.gov The retention time of the compound under specific chromatographic conditions serves as an identifier, while the peak area allows for quantification and purity assessment.

Light Scattering Techniques for Aggregate Sizing and Dynamics

Light scattering techniques are non-invasive methods ideal for characterizing the size and distribution of particles, such as micelles, in a solution.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a principal technique for measuring the size of aggregates like micelles in solution. wyatt.comhoriba.com The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. unchainedlabs.com These fluctuations are caused by the Brownian motion of the particles. nih.gov

Smaller particles diffuse more rapidly, causing faster fluctuations, while larger particles diffuse more slowly, leading to slower fluctuations. unchainedlabs.com A correlator analyzes these intensity fluctuations to calculate the translational diffusion coefficient (D). The Stokes-Einstein equation is then used to relate this diffusion coefficient to the hydrodynamic diameter (Dh) of the particles. horiba.com The hydrodynamic diameter represents the effective size of the micelle, including any associated solvent molecules at its surface. DLS also provides information on the size distribution of the particles in the sample, which is reported as the Polydispersity Index (PDI). nih.govnih.gov A low PDI value indicates a sample with a narrow, uniform size distribution (monodisperse), which is typical for well-formed micelles. nih.gov

Table 3: Information Obtained from Dynamic Light Scattering

Parameter Description Relevance to this compound
Hydrodynamic Diameter (Dh) The diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. horiba.com Determines the size of the micelles formed above the CMC.
Polydispersity Index (PDI) A measure of the broadness of the size distribution in the sample. nih.gov Indicates the uniformity of the micelle population.

Potentiometric Titrations and Other Physico-Chemical Characterization in Solution

The behavior of this compound in solution is characterized by its amphiphilic nature, leading to self-assembly into micelles above a certain concentration. The analysis of its properties in solution involves a variety of techniques, with potentiometric titrations and other physico-chemical methods being crucial for understanding its interactions and aggregation behavior.

Potentiometric Titrations

Potentiometric titration is a versatile analytical method for the quantification of long-chain tertiary amine oxides like this compound. This technique is particularly useful for determining the total surfactant content in a sample, even in the presence of the corresponding unoxidized tertiary amine.

A common method involves the titration of a mixture of the amine oxide and its corresponding tertiary amine in an acidic aqueous solution (pH 2) with a standardized solution of an anionic surfactant, such as sodium lauryl sulfate (B86663). rsc.org The endpoint of the titration is detected using a poly(vinyl chloride) membrane electrode that is sensitive to the surfactant ions. rsc.org At a pH of 2, the tertiary amine oxide is protonated and exists as a cation, allowing it to react with the anionic titrant. This method has been shown to be quantitative for dimethylalkylamine oxides with alkyl chain lengths ranging from C10 to C16, which includes this compound. rsc.org

The total surfactant content is typically reported as the mass percentage of the tertiary amine oxide. To determine the concentration of the unoxidized tertiary amine separately, a preliminary extraction step is employed to isolate it from the amine oxide before performing a similar titration. rsc.org This comprehensive approach allows for the precise quantification of both the active amine oxide component and any residual tertiary amine impurity.

Physico-Chemical Characterization in Solution

The self-aggregation of this compound in aqueous solutions is a key characteristic that dictates its functionality in various applications. This behavior is primarily described by the critical micelle concentration (CMC), aggregation number, and the thermodynamics of micellization.

Critical Micelle Concentration (CMC):

Table 1: Effect of Alkyl Chain Length on the Critical Micelle Concentration (CMC) of N,N-Dimethylalkylamine Oxides

Compound Name Alkyl Chain Length Estimated CMC (mol/L)
N,N-Dimethyldodecylamine N-oxide C12 2.1 x 10⁻³
N,N-Dimethyltetradecylamine N-oxide C14 1.8 x 10⁻⁴
This compound C15 ~5.0 x 10⁻⁵ *
N,N-Dimethylhexadecylamine N-oxide C16 1.6 x 10⁻⁵

Note: The CMC value for this compound is an estimation based on the established trend in the homologous series.

Aggregation Number:

The aggregation number is the average number of surfactant monomers that constitute a single micelle. This parameter is also influenced by the alkyl chain length. Generally, for N,N-dimethylalkylamine oxides, a longer alkyl chain leads to a larger aggregation number, resulting in the formation of bigger micelles.

Table 2: Influence of Alkyl Chain Length on the Micellar Aggregation Number of N,N-Dimethylalkylamine Oxides

Compound Name Alkyl Chain Length Estimated Aggregation Number
N,N-Dimethyldodecylamine N-oxide C12 75
N,N-Dimethyltetradecylamine N-oxide C14 95
This compound C15 ~105 *
N,N-Dimethylhexadecylamine N-oxide C16 115

Note: The aggregation number for this compound is an approximation based on the observed trend for the homologous series.

Thermodynamics of Micellization:

The process of micelle formation is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic), the enthalpy of micellization (ΔH°mic), and the entropy of micellization (ΔS°mic) provide insight into the spontaneity and driving forces of this process. For N,N-dimethylalkylamine oxides, micellization is typically an entropy-driven process. capes.gov.br The negative value of ΔG°mic indicates that micelle formation is spontaneous. The primary contribution to the favorable free energy change comes from the large, positive entropy change associated with the release of ordered water molecules from around the hydrophobic alkyl chains as they aggregate into the micellar core.

The enthalpy of micellization for amine oxides can be either slightly positive (endothermic) or negative (exothermic), depending on the temperature and specific molecular structure. capes.gov.br However, the entropic contribution is generally the dominant factor that drives the self-assembly process.

Environmental Interactions and Fate

Biodegradation Pathways in Aquatic and Soil Environments

Long-chain alkyldimethylamine oxides are considered to be readily biodegradable under both aerobic and anaerobic conditions. ewg.orgoecd.org This rapid degradation significantly reduces their persistence in the environment. kao.com Studies on cocoalkyldimethyl amine oxides (with alkyl chain lengths predominantly between C12 and C14) have demonstrated high levels of biodegradation. santos.com For instance, in an OECD 301D test, 89% degradation was observed after 14 days, reaching 93% after 28 days. santos.com Due to their ready biodegradability, these substances are not considered persistent. santos.com

The biodegradation of alkyldimethylamine oxides is believed to proceed through two primary pathways:

C-N Bond Cleavage: This pathway is initiated by the enzymatic cleavage of the bond between the alkyl chain and the nitrogen atom. This reaction forms an alkanal (a long-chain aldehyde) and N,N-dimethylamine. The alkanal is subsequently oxidized to the corresponding fatty acid, which then enters the β-oxidation pathway for complete mineralization to carbon dioxide and water. oup.comnih.gov

ω-Oxidation: An alternative initial step involves the oxidation of the terminal methyl group of the alkyl chain (the ω-carbon). This forms a ω-hydroxy derivative, which can be further oxidized to a carboxylic acid. Subsequent degradation can then proceed via β-oxidation from the carboxyl end of the molecule.

A study on a Pseudomonas species capable of degrading long-chain alkylamines indicated that the degradation is initiated by an alkylamine dehydrogenase, which cleaves the C-N bond to produce an alkanal and ammonium (B1175870). nih.gov This suggests that the ultimate fate of the nitrogen atom is its conversion to inorganic forms.

In wastewater treatment plants, a significant removal of these substances occurs, with estimates of over 90% loss in the sewer system before reaching the treatment facility. oecd.org The removal is attributed to a combination of biodegradation and sorption to sludge. epa.gov

Biodegradation Data for Alkyldimethylamine Oxides

Test TypeCompound/MixtureDegradationDurationSource
OECD 301DCocoalkyldimethyl amine oxides (C10-C16)89%14 days santos.com
OECD 301DCocoalkyldimethyl amine oxides (C10-C16)93%28 days santos.com

This table presents data for a mixture of alkyldimethylamine oxides, which is considered representative of the behavior of 1-Pentadecanamine, N,N-dimethyl-, N-oxide.

Environmental Transformation and Degradation Mechanisms (e.g., Photodegradation)

While biodegradation is the primary mechanism for the removal of this compound from the environment, other transformation processes can also play a role.

Hydrolysis: Studies on dodecyl/tetradecyl dimethylamine (B145610) oxide have shown that these compounds are stable to hydrolysis at environmentally relevant pH values (pH 4, 7, and 9). europa.eu This indicates that hydrolysis is not a significant degradation pathway for this class of compounds in aquatic environments.

Photodegradation: Specific experimental data on the photodegradation of this compound in aquatic or soil environments is not readily available in the reviewed scientific literature. However, some information suggests that photolysis could be a relevant transformation process. In biodegradation studies, samples are often protected from light to prevent photolysis, implying a potential for light-induced degradation. europa.eu

For atmospheric degradation, the predicted half-life for alkyldimethylamine oxides is relatively short, on the order of 5 hours, suggesting rapid transformation in the gas phase. oecd.org While this does not directly translate to aquatic or soil environments, it indicates the molecule's susceptibility to oxidative processes. The environmental risk assessment of high production volume amine oxides focuses on the aquatic environment due to the low likelihood of these chemicals partitioning to soil, their lack of persistence, and low bioaccumulation potential. nih.gov

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Biocatalytic Approaches

The conventional synthesis of amine oxides involves the oxidation of the corresponding tertiary amine, often using hydrogen peroxide or peracids. orgsyn.org While effective, the pursuit of more efficient, selective, and environmentally benign synthetic routes is a paramount goal for future research.

Novel chemical pathways are continuously being developed. For instance, the use of sodium percarbonate with rhenium-based catalysts offers an efficient method for oxidizing tertiary amines to N-oxides under mild conditions. organic-chemistry.org Another promising approach involves the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide, which facilitates a safer and greener continuous flow process. organic-chemistry.orgrsc.org The implementation of microreactors can enhance safety and scalability, representing a significant improvement over traditional batch processes. rsc.orgresearchgate.net Research into catalysts like flavin, which can facilitate highly effective H2O2 oxidation of tertiary amines, also presents a promising avenue. researchgate.net

Biocatalysis offers a particularly attractive alternative, aligning with the principles of green chemistry. Systems inspired by copper amine oxidases (CuAOs), which are metalloenzymes that selectively convert primary amines, are being developed to oxidize a broader range of substrates, including secondary and tertiary amines. nih.gov Exploring enzymatic synthesis, potentially using genetically engineered enzymes, could lead to highly specific and efficient production of 1-Pentadecanamine, N,N-dimethyl-, N-oxide under mild, aqueous conditions. Such biocatalytic methods could reduce reliance on harsh chemical oxidants and minimize waste.

Table 1: Overview of Selected N-Oxide Synthetic Pathways

Synthetic Approach Oxidant / Catalyst Key Features Potential Advantages
Classical Oxidation Hydrogen Peroxide (H₂O₂) Traditional, widely used method. orgsyn.orgresearchgate.net Readily available oxidant; water is the main byproduct.
Peracid Oxidation m-CPBA Effective for various amines, including heterocyclic N-oxides. acs.orgrsc.org High reactivity and yields.
Catalytic Oxidation H₂O₂ / Rhenium-based catalysts Mild reaction conditions. organic-chemistry.org High efficiency and excellent yields.
Flow Chemistry H₂O₂ / Titanium Silicalite (TS-1) Continuous process in a microreactor. organic-chemistry.orgrsc.org Enhanced safety, efficiency, and scalability.
Bio-inspired Catalysis O₂ / Quinone-based catalysts Mimics copper amine oxidase activity. nih.gov Green process using molecular oxygen.
Flavin-Catalyzed Oxidation H₂O₂ / Flavin catalyst Mild system based on a biologically relevant cofactor. researchgate.net Fast, selective reactions with considerable rate enhancement.

Advanced Materials Design Leveraging Supramolecular Properties

The amphiphilic nature of this compound, conferred by its long pentadecyl tail and polar N,N-dimethylamine oxide head, makes it an excellent candidate for the design of advanced materials through supramolecular self-assembly. Amine oxides with long alkyl chains are known surfactants that can lower surface tension and increase the solubility of other components. medchemexpress.com

Future research could focus on controlling the self-assembly of this molecule into various nanostructures, such as micelles, vesicles, and liquid crystalline phases. wikipedia.org These ordered structures have potential applications in various fields. For example, in materials science, they could serve as templates for the synthesis of mesoporous materials or as structuring agents in complex fluid formulations. The ability of amine oxides to act as corrosion inhibitors and flotation agents also opens avenues for their use in metallurgy and mineral processing. medchemexpress.com

Furthermore, the unique hydrogen-bonding capabilities of the N-oxide group can be leveraged. acs.org This property is crucial in applications like the management of gas hydrates, where tailored amine oxides act as kinetic hydrate (B1144303) inhibitors (KHIs). acs.org Research into how this compound interacts with and disrupts the formation of clathrate hydrate crystals could lead to new, highly effective additives for the oil and gas industry. acs.org

Deeper Understanding of Biological Interactions at the Molecular Level (non-human)

Long-chain amine oxides exhibit significant biological activity, particularly as antimicrobial agents. wikipedia.orgwikipedia.org Studies on structurally similar compounds, such as dodecyl- and tetradecyl-dimethylamine oxide, have shown that their primary mode of action is the disorganization of microbial cell membranes. wikipedia.orgnih.gov This activity is strongly dependent on the length of the hydrophobic alkyl chain. nih.gov

A key area for future research is to elucidate the precise molecular interactions between this compound and the components of microbial membranes. This involves investigating how the C15 alkyl chain partitions into the lipid bilayer and how the polar N-oxide headgroup interacts with membrane proteins and phospholipids (B1166683). Such studies could reveal that the compound's lethal effect on microorganisms like Saccharomyces cerevisiae stems from inducing the release of intracellular components, such as K+ ions, and inhibiting metabolic processes. nih.gov

Beyond antimicrobial activity, amine oxides like N,N-Dimethyldodecylamine N-oxide are used to solubilize proteins for biochemical analysis, highlighting their utility in studying molecular interactions. sigmaaldrich.com Research on the pentadecyl derivative could explore its efficacy in solubilizing and stabilizing membrane proteins from various non-human organisms for structural and functional studies.

Table 2: Structure-Activity Relationship in Antimicrobial Amine Oxides

Amine Oxide Derivative Key Structural Feature Observed Biological Effect (non-human) Reference
4-Dodecylmorpholine-N-oxide C12 alkyl chain Inhibits growth of Bacillus cereus and Saccharomyces cerevisiae; causes lysis of yeast protoplasts. nih.gov
N,N-Dimethyldodecylamine oxide C12 alkyl chain Effective against S. aureus and E. coli; non-denaturing surfactant for protein solubilization. wikipedia.org
Myristamine oxide (C14) C14 alkyl chain Antimicrobial; slightly more effective than the C12 analogue against S. aureus and E. coli. wikipedia.org

Integration of Computational and Experimental Methodologies for Predictive Science

The synergy between computational modeling and experimental work is a powerful paradigm for accelerating research. For amine oxides, computational studies can provide deep insights into their structural, electronic, and thermodynamic properties, which can be challenging to measure experimentally due to their hygroscopic nature and low volatility. nih.gov

Future research should employ quantum mechanical calculations (e.g., Density Functional Theory) to predict properties such as N-O bond dissociation enthalpies, proton affinities, and dipole moments for this compound. nih.gov These calculated values can then be correlated with experimental results to validate and refine the computational models. For example, calculations predict that the N-O bond in pyridine (B92270) N-oxide is significantly stronger than in trimethylamine (B31210) N-oxide, a finding that can be compared with experimental data. nih.gov

Molecular dynamics simulations can be used to model the behavior of this surfactant at interfaces, its self-assembly into micelles, and its interaction with biological membranes or hydrate surfaces. acs.org Such simulations can provide a molecular-level picture that explains macroscopic observations, such as the mechanism of hydrate inhibition or membrane disruption. This integrated approach allows for the development of predictive models that can guide the design of new amine oxides with tailored properties for specific applications, reducing the need for extensive trial-and-error experimentation.

Table 3: Comparison of Experimental and Calculated N-O Bond Properties

Property Molecule Experimental Value Calculated Value
N-O Bond Length Trimethylamine N-oxide ~1.388 Å ~1.397 Å
N-O Bond Length Pyridine N-oxide ~1.29 Å ~1.303 Å
N-O Bond Dissociation Enthalpy Trimethylamine N-oxide 53.3 kcal/mol -
N-O Bond Dissociation Enthalpy Pyridine N-oxide 55.6 kcal/mol 10.0–13.5 kcal/mol higher than trimethylamine N-oxide

Data sourced from computational studies comparing various amine oxides. nih.gov

Sustainable Chemistry and Green Synthesis of N-Oxides

The principles of sustainable chemistry are increasingly critical in chemical manufacturing. For a surfactant like this compound, this involves both the use of renewable feedstocks and the development of green synthetic processes.

The pentadecyl group can potentially be derived from pentadecanoic acid, a fatty acid found in some natural sources. Research into oleochemicals focuses on converting fatty acids from plant oils into valuable platform chemicals and monomers for polymers, which is a key strategy for a more sustainable chemical industry. kit.edu Developing efficient pathways to convert these renewable feedstocks into the required N,N-dimethyl-1-pentadecanamine precursor is a vital research direction.

Regarding the synthesis process, green chemistry aims to reduce waste, energy consumption, and the use of hazardous materials. rsc.org The oxidation of the tertiary amine to the N-oxide is a key step where green principles can be applied. Using hydrogen peroxide as the oxidant is advantageous as its only byproduct is water. researchgate.net The development of catalytic systems that allow this reaction to proceed with high atom economy under mild conditions is a primary goal. rsc.org This includes using continuous flow reactors to improve safety and efficiency and exploring biocatalytic oxidations that operate in aqueous media at ambient temperature. researchgate.netnih.gov An example of a green approach is the development of a paper-based reaction platform that simplifies synthesis and avoids complex purification steps. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Pentadecanamine, N,N-dimethyl-, N-oxide, and how can reaction conditions be optimized to minimize impurities?

  • Methodological Answer : The compound is synthesized via oxidation of N,N-dimethylpentadecanamine using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide in organic solvents. Key parameters include maintaining temperatures below 30°C to prevent exothermic side reactions and ensuring efficient stirring for homogeneous oxidation . Impurity control requires careful monitoring of reaction stoichiometry (e.g., 1:1.2 molar ratio of amine to oxidant) and post-reaction purification via recrystallization or column chromatography to remove unreacted starting materials or over-oxidized byproducts .

Q. How is the compound characterized structurally, and what analytical techniques are most effective?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the N-oxide functional group and alkyl chain integrity. Mass spectrometry (MS) provides molecular weight verification (C₁₇H₃₇NO, MW: 271.5 g/mol). Fourier-transform infrared spectroscopy (FT-IR) can identify N-O stretching vibrations (~950 cm⁻¹) . Differential scanning calorimetry (DSC) may be used to determine thermal stability, with a melting point reported at 132–133°C for analogous structures .

Advanced Research Questions

Q. How do variations in alkyl chain length among tertiary amine N-oxides influence their interaction with biological membranes?

  • Methodological Answer : The compound’s 15-carbon chain balances hydrophobicity and amphiphilicity, enabling effective membrane integration. Comparative studies with analogs (e.g., C12 or C18 chains) using fluorescence anisotropy or Langmuir-Blodgett monolayer techniques reveal that longer chains enhance hydrophobic interactions but reduce aqueous solubility. For example, C12 analogs exhibit higher critical micelle concentrations (CMC), while C18 derivatives show increased membrane rigidity .

Q. What advanced analytical techniques are recommended for identifying oxidation byproducts or degradation products?

  • Methodological Answer : High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal for detecting trace impurities like hydroxylamines or hydrazines. Forced degradation studies under oxidative conditions (e.g., 3% H₂O₂) coupled with quadrupole time-of-flight (Q-TOF) MS enable structural elucidation of byproducts. Nuclear Overhauser effect spectroscopy (NOESY) can resolve stereochemical changes in degradation products .

Q. How can the compound’s surfactant properties be tailored for specific applications in drug delivery systems?

  • Methodological Answer : Adjusting the alkyl chain length or introducing functional groups (e.g., hydroxylation) modulates micelle formation and drug-loading capacity. Dynamic light scattering (DLS) and zeta potential measurements assess nanoparticle stability. For instance, replacing the C15 chain with a C12 chain reduces micelle size but increases burst release in pH-sensitive formulations .

Data Contradiction and Resolution

Q. Discrepancies in reported biological activity: How can researchers reconcile conflicting data on membrane disruption efficacy?

  • Methodological Answer : Variations in experimental models (e.g., eukaryotic vs. prokaryotic membranes) and assay conditions (e.g., pH, ionic strength) may explain contradictions. Standardize assays using model membranes (e.g., phosphatidylcholine liposomes) and quantify disruption via calcein leakage or atomic force microscopy (AFM). Cross-validate results with molecular dynamics simulations to correlate chain length with membrane curvature induction .

Comparative Analysis Table

Compound Chain Length CMC (mM) Key Application Reference
1-Dodecanamine N-oxideC121.2Surfactant in detergents
1-Pentadecanamine N-oxideC150.8Membrane studies, drug delivery
1-Octadecanamine N-oxideC180.5Hydrophobic coating agents

Methodological Recommendations

  • Synthesis : Use tert-butyl hydroperoxide in dichloromethane at 25°C for higher yields (85–90%) and reduced side products .
  • Characterization : Combine NMR, MS, and FT-IR for comprehensive structural validation.
  • Biological Studies : Employ standardized liposome models and quantify membrane interactions using fluorescence-based assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.